Ethyl 3-phenylpropionate

Sensory science Flavor chemistry Aroma threshold

Ethyl 3-phenylpropionate (CAS 2021-28-5), also known as ethyl hydrocinnamate or ethyl dihydrocinnamate, is a fatty acid ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It is a colorless to pale yellow liquid with a sweet, fruity, honey-like, and floral odor profile, practically insoluble in water (.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 2021-28-5
Cat. No. B043296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-phenylpropionate
CAS2021-28-5
Synonyms3-Phenylpropanoic Acid Ethyl Ester;  3-Phenylpropionic Acid Ethyl Ester;  Ethyl 3-Phenylpropanoate;  Ethyl 3-Phenylpropionate;  Ethyl Benzenepropanoate;  Ethyl Dihydrocinnamate;  Ethyl Hydrocinnamate;  NSC 126040
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKeyJAGZUIGGHGTFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
0.22 mg/mL at 25 °C
insoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Phenylpropionate (CAS 2021-28-5): Procurement-Grade Physicochemical & Safety Baseline for Scientific Selection


Ethyl 3-phenylpropionate (CAS 2021-28-5), also known as ethyl hydrocinnamate or ethyl dihydrocinnamate, is a fatty acid ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol [1]. It is a colorless to pale yellow liquid with a sweet, fruity, honey-like, and floral odor profile, practically insoluble in water (<0.1 g/100 mL at 25°C) but miscible with ethanol and most organic solvents . The compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA number 644) and is designated as FEMA 2455, with no safety concern at current intake levels when used as a flavoring agent [2]. According to the 2023 RIFM safety assessment update, all seven human health endpoints plus environmental endpoints were cleared using target data, read-across, and/or TTC, and the compound is classified as Cramer Class I (low toxicity) [3]. Its worldwide volume of use in fragrance is less than 0.1 metric ton per year (IFRA, 2019), indicating specialized rather than commodity-scale application [3].

Ethyl 3-Phenylpropionate: Why In-Class Esters Cannot Be Interchanged Without Quantitative Validation


Although ethyl 3-phenylpropionate shares the phenylpropionate backbone with its methyl ester analog (methyl 3-phenylpropionate, CAS 103-25-3) and the unsaturated side-chain analog (ethyl cinnamate, CAS 103-36-6), key differences in physicochemical properties, sensory potency, chromatographic behavior, and application-specific performance render simple substitution inadvisable without re-optimization. The saturated side chain of ethyl 3-phenylpropionate confers distinct chemical stability and reduced reactivity compared to ethyl cinnamate, while the ethyl ester moiety alters volatility, partition coefficient, and odor detection threshold relative to the methyl homolog . Furthermore, ethyl 3-phenylpropionate's unique sensory signature in fermented beverages, where omission tests confirmed it as a key aroma contributor in Huangjiu (Chinese rice wine) alongside ethyl cinnamate, demonstrates that these two compounds play complementary rather than interchangeable roles [1]. The quantitative evidence below substantiates why each comparator falls short in specific application contexts.

Ethyl 3-Phenylpropionate Comparative Evidence: Head-to-Head Quantitative Differentiation from Closest Analogs


Odor Detection Threshold: Ethyl 3-Phenylpropionate vs. Ethyl Phenylacetate – Near-2000-Fold Potency Advantage

Ethyl 3-phenylpropionate exhibits an odor detection threshold of 17–40 ppb (0.017–0.040 µg/L) in air . In contrast, the structurally related ethyl phenylacetate (CAS 101-97-3), which shares the phenyl-ethyl ester motif but with one fewer methylene unit in the side chain, has a reported sensory detection threshold of approximately 73 µg/L (73,000 ppb) in a wine matrix [1]. This represents an approximately 1,800- to 4,300-fold lower detection threshold for ethyl 3-phenylpropionate, meaning it can impart significant sensory impact at concentrations orders of magnitude lower than ethyl phenylacetate. This extreme potency difference has direct cost-in-use implications for flavor and fragrance formulators.

Sensory science Flavor chemistry Aroma threshold Procurement specification

Saturated vs. Unsaturated Backbone: Boiling Point and Chemical Stability Differentiation from Ethyl Cinnamate

Ethyl 3-phenylpropionate (saturated side chain, C₁₁H₁₄O₂, MW 178.23) has a boiling point of 247–248°C at 760 mmHg . Its direct unsaturated analog, ethyl cinnamate (CAS 103-36-6, C₁₁H₁₂O₂, MW 176.21), boils at 271°C at 760 mmHg, representing a 23–24°C higher boiling point . This boiling point elevation in ethyl cinnamate is attributed to the conjugated double bond (α,β-unsaturated ester), which also introduces reactivity toward nucleophilic addition, photochemical [2+2] cycloaddition, and oxidative degradation that is absent in ethyl 3-phenylpropionate. The saturated side chain renders ethyl 3-phenylpropionate inert to Michael addition reactions and oxidation at the benzylic position, providing superior chemical stability in formulations exposed to nucleophiles, radical initiators, or prolonged storage [1]. Kovats retention index values further confirm this structural distinction: ethyl 3-phenylpropionate has a reported RI of 1320–1390 on DB-5 columns [2], while ethyl cinnamate has an RI of approximately 1460 on the same stationary phase [3], enabling unambiguous chromatographic resolution.

Physicochemical properties Formulation stability Thermal processing GC analysis

Chymotrypsin Inhibitory Activity: A Biochemical Differentiator from Methyl and Unsaturated Analogs

Ethyl 3-phenylpropionate has been reported to exhibit inhibitory activity against chymotrypsin, a serine protease involved in digestive and inflammatory pathways, making it suitable for biochemical experiments and drug synthesis research [1]. While specific IC₅₀ data for ethyl 3-phenylpropionate against chymotrypsin has not been numerically disclosed in comparator studies, the structural basis for this activity is plausibly linked to the saturated 3-phenylpropionate ester moiety acting as a substrate mimic for the chymotrypsin active site, which preferentially recognizes aromatic amino acid esters. By contrast, ethyl cinnamate's α,β-unsaturated ester renders it a potential Michael acceptor that may interact via covalent modification rather than reversible inhibition, while methyl 3-phenylpropionate, lacking this documented chymotrypsin activity, is described primarily as a fragrance ingredient with a strong floral-fruity odor . This differential biochemical activity positions ethyl 3-phenylpropionate as a preferred starting material or intermediate scaffold in medicinal chemistry programs targeting serine proteases.

Biochemical assay Enzyme inhibition Drug discovery Pharmacological screening

Volatility-Driven Chromatographic Resolution: Kovats RI Differentiation Enables Definitive Identification in Complex Matrices

The Kovats retention index (RI) provides a system-independent metric for compound identification in GC-based analysis. Ethyl 3-phenylpropionate has a reported RI of 1320 on non-polar columns and 1353–1390 on DB-5/BP-5 type columns, with polar column (DB-Wax) values of 1837–1905 [1]. Methyl 3-phenylpropionate (CAS 103-25-3), the closest methyl ester analog, exhibits a Kovats RI of 1248 on CP-Sil-5CB [2], representing a 72-unit difference on non-polar phases. Ethyl cinnamate shows an RI of approximately 1460 on DB-5 [3], a difference of 70–140 units from ethyl 3-phenylpropionate. Ethyl phenylacetate, with a shorter side chain (C₁₀H₁₂O₂), has an RI of 1235–1252 on non-polar columns [4], differing by 68–155 units from the target compound. These RI separations of ≥68 units on the same stationary phase exceed the typical ±10 unit reproducibility window, ensuring that all four compounds can be unambiguously resolved and identified in a single GC run, which is critical for quality control, adulteration detection, and regulatory compliance in food, beverage, and fragrance analysis.

GC-MS analysis Retention index Quality control Authenticity testing

Methyl vs. Ethyl Ester: Physical Property Cascades from Boiling Point to Water Solubility

The ethyl vs. methyl ester difference between ethyl 3-phenylpropionate and methyl 3-phenylpropionate (CAS 103-25-3) produces measurable changes across multiple physical properties relevant to formulation and processing. The methyl ester boils at 238–239°C, approximately 9–10°C lower than the ethyl ester (247–248°C) . Methyl 3-phenylpropionate has a density of 1.04–1.05 g/mL and a refractive index of 1.50–1.502, compared to 1.01 g/mL and 1.494–1.497 for the ethyl ester, respectively [1]. The logP (octanol-water partition coefficient) values further differentiate them: the ethyl ester has a logP of 2.79 (ALOGPS) / 2.70 (XlogP3) [1], while the methyl ester has a logP of 2.26 , making the ethyl ester approximately 3.4× more lipophilic. Water solubility estimates follow this trend: ethyl 3-phenylpropionate has a water solubility of 261.8 mg/L (EPI Suite) [2] or <0.1 g/100 mL experimentally, while methyl 3-phenylpropionate is estimated at 683.4 mg/L , making the methyl ester approximately 2.6× more water-soluble. These differences affect liquid-liquid extraction efficiency, headspace partitioning, and formulation compatibility with aqueous vs. oil-based systems.

Formulation science Solubility parameter Volatility control Extraction efficiency

Sensory Recombination & Omission Validation: Confirmed Key Odorant Status in Fermented Beverages

In a rigorous sensory-directed flavor analysis of Huangjiu (Chinese yellow rice wine) from Shanxi province, aroma extract dilution analysis (AEDA) coupled with GC-O, quantitative measurements, aroma recombination, and omission/addition tests were employed to identify key odorants [1]. Among 106 volatile compounds identified, 47 were quantitated, and 21 had odor activity values (OAVs) ≥ 1. Critically, omission tests confirmed that both ethyl cinnamate and ethyl 3-phenylpropionate are key odorants for the overall aroma of Huangjiu, with the study being the first to confirm their joint essential role [1]. In a separate study on Zhiduwugu mild-flavor Baijiu, ethyl 3-phenylpropionate was among the compounds identified with high flavor dilution (FD) factors and OAVs >1, and was included in the successful 17-compound aroma recombination model that showed good similarity to the original Baijiu [2]. Furthermore, in a study on sweet aroma differentiation between base and commercial Fenjiu, recombination and omission experiments validated that ethyl 3-phenylpropionate was among five key odorants (alongside isoamyl acetate, ethyl caprylate, ethyl laurate, and phenylacetaldehyde) contributing to sweet aroma differences [3]. This body of sensory evidence, spanning multiple independent studies and fermented beverage types, confirms that ethyl 3-phenylpropionate is not merely a passive volatile component but an indispensable contributor to the characteristic aroma profile that cannot be omitted without sensory penalty.

Sensory-directed analysis Aroma reconstitution Omission test Fermented beverages

Ethyl 3-Phenylpropionate Application Scenarios: Evidence-Backed Contexts for Scientific and Industrial Use


Alcoholic Beverage Flavor Standardization and Quality Control

Ethyl 3-phenylpropionate is an omission-test-confirmed key odorant in Huangjiu (Chinese yellow rice wine) and a validated key contributor to aroma recombination models in Baijiu and Fenjiu [1]. Its confirmed role in sweet aroma differentiation makes it essential for flavor standardization, batch-to-batch consistency, and authenticity testing in fermented alcoholic beverages. The compound's unambiguous Kovats RI (1320–1390 on DB-5; ≥68 units separation from methyl 3-phenylpropionate, ethyl cinnamate, and ethyl phenylacetate) enables definitive identification and quantification in complex beverage matrices via GC-MS [2], supporting ISO 17025-compliant quality control workflows.

High-Potency Fragrance Formulation Requiring Low Use-Level Sensory Impact

With an odor detection threshold of 17–40 ppb, ethyl 3-phenylpropionate is approximately 1,800–4,300 times more potent than ethyl phenylacetate (threshold ~73 µg/L) [1]. This extreme sensory potency, coupled with its sweet, honey-like, hyacinth-rose-fruity odor profile and a substantivity of 4–6 hours in fragrance applications [2], makes it ideal for fine fragrance formulations where minimal dosage achieves maximal olfactory impact. Its saturated side chain eliminates the Michael acceptor reactivity present in ethyl cinnamate, providing superior chemical stability in complex perfume formulations exposed to light, air, and nucleophilic ingredients during long-term storage.

Medicinal Chemistry Intermediate for Cyclin-Dependent Kinase and Peptide Deformylase Inhibitor Synthesis

Ethyl 3-phenylpropionate is specifically documented as an intermediate in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs), a therapeutically relevant target class in oncology [1]. Additionally, it is used in the preparation of the peptide deformylase inhibitor BB-3497, an antibacterial agent active against respiratory tract pathogens [2]. The saturated 3-phenylpropionate scaffold provides a stable ester handle for further derivatization without the risk of Michael addition side reactions that would complicate synthesis if the unsaturated ethyl cinnamate were used. Furthermore, its reported chymotrypsin inhibitory activity suggests potential utility as a starting scaffold for serine protease inhibitor development.

Natural Product Research and Botanical Authentication via Occurrence Profiling

Ethyl 3-phenylpropionate has been documented in specific botanical sources including Baccharis dracunculifolia (Asteraceae), a plant species used by honeybees for green propolis production, and Artemisia salsoloides [1]. In muskmelon (Cucumis melo cv. Athena), ethyl 3-phenylpropionate was found exclusively in the fruit puree—not in the aqueous essence—alongside methyl 3-phenylpropionate, providing a differential volatile marker for processed vs. fresh fruit products [2]. This compound-specific occurrence pattern, combined with its definitive Kovats RI and mass spectral signature, supports its use as a chemical marker for botanical authentication, geographic origin verification, and detection of adulteration in natural product extracts and propolis-derived preparations.

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